molecular formula C6H15NO B12981749 O-Hexylhydroxylamine CAS No. 4665-68-3

O-Hexylhydroxylamine

Cat. No.: B12981749
CAS No.: 4665-68-3
M. Wt: 117.19 g/mol
InChI Key: AIPBDRLFQKUETL-UHFFFAOYSA-N
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Description

O-Hexylhydroxylamine is an organic compound with the molecular formula C6H15NO. It is a derivative of hydroxylamine where the hydrogen atom of the hydroxyl group is replaced by a hexyl group. This compound is known for its versatility in various chemical reactions and applications in different scientific fields.

Properties

CAS No.

4665-68-3

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

O-hexylhydroxylamine

InChI

InChI=1S/C6H15NO/c1-2-3-4-5-6-8-7/h2-7H2,1H3

InChI Key

AIPBDRLFQKUETL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Hexylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of hexylamine with hydroxylamine-O-sulfonic acid (HOSA) under controlled conditions. The reaction typically takes place in an aqueous medium at a temperature range of 0-5°C to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process. This method involves the reaction of hexylamine with an oxidizing agent such as hydrogen peroxide in the presence of a catalyst. The reaction is carried out in a reactor at elevated temperatures and pressures to achieve optimal conversion rates .

Chemical Reactions Analysis

Types of Reactions: O-Hexylhydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

O-Hexylhydroxylamine serves as a versatile reagent in organic synthesis. It can be utilized to synthesize oximes from aldehydes and ketones through condensation reactions. This property is particularly valuable in the pharmaceutical industry for developing intermediates in drug synthesis.

Reaction Type Substrates Products Conditions
Oxime FormationAldehydesOximesAcidic medium
KetonesOximesAcidic medium

Biological Applications

Recent studies have indicated that this compound exhibits potential as a bioactive compound. Its derivatives have been explored for their ability to penetrate biological membranes, making them suitable candidates for drug delivery systems targeting specific tissues, such as the brain.

  • A notable study demonstrated that hydroxylamine derivatives could effectively inhibit epidermal growth factor receptor (EGFR) activity in cancer cells, suggesting potential applications in cancer therapy .

Environmental Chemistry

In environmental applications, this compound has been investigated for its role as an oxygen scavenger in boiler water treatment. Hydroxylamines are known to reduce dissolved oxygen levels, which is critical for preventing corrosion in industrial systems .

Application Effectiveness
Boiler Water TreatmentEffective oxygen scavenging
Corrosion PreventionSignificant reduction in corrosion rates

Case Study: Hydroxylamine Explosion

A significant incident involving hydroxylamine occurred at Concept Sciences, Inc., where improper handling led to an explosion. This case study highlights the importance of safety protocols when working with reactive compounds like hydroxylamines .

  • Incident Date: February 19, 1999
  • Outcome: Four fatalities and multiple injuries
  • Key Issues: Process hazards evaluation and facility siting recommendations were made post-incident to prevent future occurrences.

Mechanism of Action

The mechanism of action of O-Hexylhydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. It can form stable intermediates with various electrophiles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Uniqueness: O-Hexylhydroxylamine is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring hydrophobic characteristics and enhanced reactivity .

Biological Activity

O-Hexylhydroxylamine is a member of the hydroxylamine family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its hydroxylamine functional group (-NH2OH) attached to a hexyl chain. This structure contributes to its lipophilicity, which may enhance its ability to penetrate biological membranes and interact with cellular targets.

The biological activity of this compound is primarily attributed to its ability to act as a reducing agent and a nucleophile. Hydroxylamines can participate in various biochemical reactions, including:

  • Inhibition of Enzymatic Activity : Hydroxylamines can inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO1), which is implicated in immune suppression and cancer progression. Studies have shown that derivatives of hydroxylamines can serve as potent inhibitors of IDO1, suggesting a potential application in cancer therapy .
  • Radical Scavenging : Hydroxylamines exhibit radical scavenging properties, making them useful in combating oxidative stress. They can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Antitumor Activity

Recent research has highlighted the antitumor potential of hydroxylamine derivatives, including this compound. The following table summarizes findings related to its activity against cancer cell lines:

CompoundTargetIC50 (nM)Notes
This compoundIDO1250Moderate inhibitor potency
O-BenzylhydroxylamineIDO10.5Highly potent, sub-micromolar inhibitor
N-MethylhydroxylamineBacillus anthracis RNR6.5Selective antibacterial activity

These results indicate that while this compound shows moderate potency against IDO1, other derivatives exhibit significantly higher inhibitory effects.

Antibacterial Activity

Hydroxylamines have also been investigated for their antibacterial properties:

  • N-Methylhydroxylamine has demonstrated selective inhibition of bacterial ribonucleotide reductase (RNR), specifically targeting Bacillus anthracis without affecting eukaryotic cells . This specificity suggests that this compound and its derivatives may be developed as novel antibacterial agents.

Case Studies

Case Study 1: Cancer Treatment

In a preclinical study, the administration of hydroxylamine derivatives led to tumor regression in murine models of non-small cell lung cancer (NSCLC). Specifically, compounds modified with hydroxylamines showed enhanced brain penetration and efficacy against resistant cancer cell lines . This suggests that this compound could be further explored for treating metastatic cancers.

Case Study 2: Antimicrobial Applications

A recent investigation into the use of hydroxylamines for treating drug-resistant infections revealed that certain derivatives exhibited significant antibacterial activity against Pseudomonas and Mycobacterium species. The study highlighted the potential for these compounds to serve as effective treatments against multi-drug resistant pathogens .

Q & A

Q. What are the standard synthetic routes for O-hexylhydroxylamine, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via nucleophilic substitution, where hydroxylamine reacts with hexyl halides (e.g., 1-bromohexane) in a polar aprotic solvent (e.g., DMF) under reflux. Optimization involves adjusting reaction time, temperature, and stoichiometric ratios. For example, increasing the molar ratio of hydroxylamine to alkyl halide (1.5:1) can improve yields by reducing side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity . Kinetic studies using gas chromatography (GC) or HPLC can monitor reaction progress and identify intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • NMR : 1^1H NMR shows characteristic peaks for the hexyl chain (δ 0.8–1.5 ppm, multiplet) and NH-O protons (δ 5.0–6.0 ppm, broad). 13^{13}C NMR confirms the alkoxyamine structure (C-O at δ 60–70 ppm).
  • IR : Strong absorption bands for N-O (1250–1350 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) bonds.
  • Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks ([M+H]+^+) and fragmentation patterns to validate molecular weight and structure . Cross-referencing with databases like NIST Chemistry WebBook ensures data accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves (tested for chemical resistance) and lab coats to prevent skin contact. Use respiratory protection (N95 masks or fume hoods) to avoid inhalation .
  • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C to prevent oxidation.
  • Spill Management : Neutralize spills with dilute acetic acid (5%) followed by sodium bicarbonate rinsing .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions, and what degradation products form?

Stability studies using accelerated degradation protocols (e.g., 40°C, 75% humidity) reveal that this compound undergoes hydrolysis in acidic media (pH < 3) to yield hydroxylamine and hexanol. At alkaline pH (>10), oxidative decomposition forms nitrosohexane. HPLC-PDA or LC-MS tracks degradation kinetics, while Arrhenius equations model shelf-life predictions. Stability is maximized in neutral buffers (pH 6–8) with antioxidants like BHT (0.1% w/w) .

Q. How can researchers resolve contradictions in reported reactivity data for this compound in radical polymerization studies?

Discrepancies in nitroxide-mediated polymerization (NMP) efficiency often arise from impurities (e.g., residual amines) or solvent polarity effects. Methodological steps include:

  • Reproducibility Checks : Replicate experiments using rigorously purified reagents (e.g., distillation under reduced pressure).
  • Controlled Variables : Standardize initiator concentrations (e.g., TEMPO) and solvent systems (benzene vs. DMF).
  • Advanced Analytics : Use EPR spectroscopy to quantify persistent radical concentrations and GPC to compare polymer molecular weights . Cross-referencing with kinetic models (e.g., Mayo-Leidenberger) clarifies mechanistic pathways .

Q. What analytical methods are recommended for quantifying trace impurities in this compound, and how can detection limits be improved?

  • GC-MS with Derivatization : Derivatize impurities (e.g., hexylamine) with trifluoroacetic anhydride (TFAA) to enhance volatility and sensitivity (LOD: 0.1 ppm).
  • HPLC-UV/FLD : Use C18 columns (acetonitrile/water gradient) with fluorescence detection for hydroxylamine derivatives (ex/em: 280/320 nm).
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R2^2 > 0.995), precision (%RSD < 2%), and recovery (95–105%) .

Methodological Guidance

Q. How should researchers design experiments to assess the chelation properties of this compound with transition metals?

  • Titration Studies : Use UV-vis spectroscopy to monitor metal-ligand complex formation (e.g., Fe2+^{2+} at 510 nm). Vary pH (2–12) and ionic strength (0.1–1.0 M KCl) to determine binding constants (log K).
  • Computational Modeling : DFT calculations (B3LYP/6-311G**) predict coordination geometries and thermodynamic stability .
  • Comparative Analysis : Benchmark against EDTA or other hydroxylamine derivatives to evaluate selectivity .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Automated Synthesis Platforms : Use flow reactors to control reaction parameters (residence time, temperature) with <5% batch-to-batch variability.
  • High-Throughput Screening : Test derivatives (e.g., O-cyclohexylhydroxylamine) in parallel using 96-well plates and robotic liquid handlers.
  • Data Documentation : Adhere to FAIR principles—store raw spectra, chromatograms, and synthetic protocols in repositories like Zenodo .

Literature and Data Management

Q. How can researchers systematically review conflicting data on this compound’s toxicity across published studies?

  • Meta-Analysis : Aggregate data from PubMed, SciFinder, and Reaxys using keywords (e.g., "alkoxyamine toxicity"). Apply inclusion criteria (in vitro studies, mammalian cell lines) and exclude non-peer-reviewed sources.
  • Risk-of-Bias Assessment : Use SYRCLE or OHAT tools to evaluate study design (e.g., blinding, sample size) .
  • Consensus Building : Compare LD50_{50} values across species (e.g., rat vs. zebrafish) to identify interspecies variability .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

  • Software : Use ACD/Labs Percepta (log P, pKa) or COSMO-RS (solubility).
  • Validation : Cross-check predictions with experimental data (e.g., shake-flask method for log P) .
  • Open Access : Leverage platforms like ChemCompute for quantum mechanical calculations .

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